3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a precursor such as 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.
Substitution Reactions: Introducing the chlorophenyl and trifluoromethoxyphenyl groups through nucleophilic substitution reactions.
Urea Formation: The final step involves the formation of the urea linkage by reacting an isocyanate derivative with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the urea linkage or the aromatic rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogen atoms or other functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating specific diseases.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea
- 3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[4-(methoxy)phenyl]urea
Uniqueness
The presence of the trifluoromethoxy group in 3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea might confer unique properties such as increased lipophilicity, metabolic stability, or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H15ClF3N3O2S |
---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C18H15ClF3N3O2S/c1-11-10-23-17(28-11)25(16(26)24-13-4-2-3-12(19)9-13)14-5-7-15(8-6-14)27-18(20,21)22/h2-9,11H,10H2,1H3,(H,24,26) |
InChI Key |
GJQDMLUSGIVMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.